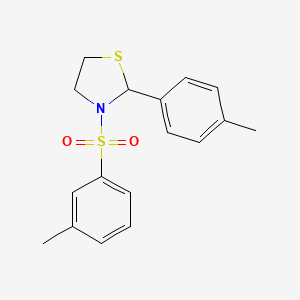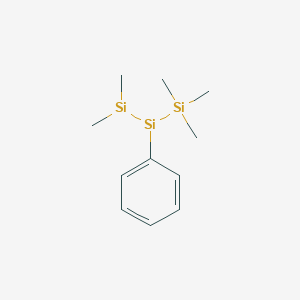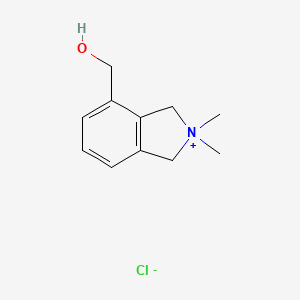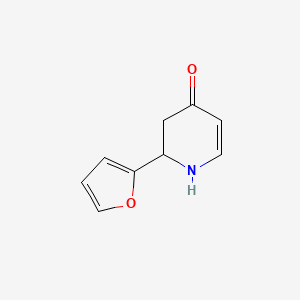
3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine is an organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine typically involves the reaction of 3-methylbenzenesulfonyl chloride with 4-methylphenylthioamide under basic conditions. The reaction may proceed through the formation of an intermediate sulfonamide, which then cyclizes to form the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under certain conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thiazolidine groups could play key roles in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with different substituents.
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one: A compound with a similar structure but different functional groups.
Uniqueness
3-(3-Methylbenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine is unique due to the presence of both sulfonyl and methyl groups on the aromatic rings, which may impart distinct chemical and biological properties compared to other thiazolidine derivatives.
Eigenschaften
CAS-Nummer |
537677-93-3 |
|---|---|
Molekularformel |
C17H19NO2S2 |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C17H19NO2S2/c1-13-6-8-15(9-7-13)17-18(10-11-21-17)22(19,20)16-5-3-4-14(2)12-16/h3-9,12,17H,10-11H2,1-2H3 |
InChI-Schlüssel |
GDSZOZWJFAGIPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224305.png)
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
![1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane](/img/structure/B14224312.png)


![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)




![Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane](/img/structure/B14224362.png)
![3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-](/img/structure/B14224364.png)
![2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14224367.png)
